magnesium;carbanide;propane

Description

Properties

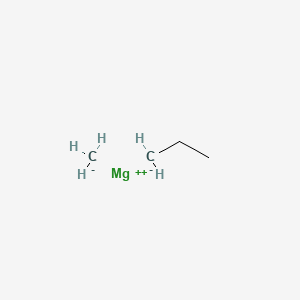

Molecular Formula |

C4H10Mg |

|---|---|

Molecular Weight |

82.43 g/mol |

IUPAC Name |

magnesium;carbanide;propane |

InChI |

InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2 |

InChI Key |

FTYVLPZXBOIKJE-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].CC[CH2-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Formation of Grignard Reagent :

Transmetalation :

Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Solvent | THF | Enhances solubility |

| Reaction Time | 2–4 hours | Ensures completion |

Direct Synthesis from Magnesium and Organic Halides

This one-pot method involves the simultaneous reaction of magnesium with methyl and propyl halides.

Procedure:

Reactants :

Conditions :

Mechanism :

$$

\text{2 CH₃Cl} + \text{2 C₃H₇Cl} + \text{3 Mg} \rightarrow \text{2 C₃H₇MgCH₃} + \text{3 MgCl₂}

$$

Challenges:

- Foaming : Finely ground magnesium (<0.3 mm) reduces foam stability.

- Impurities : Cryptocrystalline magnesite (MgCO₃) raw material requires pre-treatment to remove Fe³⁺ and Al³⁺.

Magnesium-Halogen Exchange Reactions

Magnesium-halogen exchange offers a stereoselective route to this compound, ideal for functionalized substrates.

Protocol:

Substrate Preparation :

- Aryl iodides (e.g., 4-iodotoluene) are treated with sBu₂Mg in toluene at −20°C.

Exchange Reaction :

- The iodide undergoes rapid exchange with magnesium, forming a diarylmagnesium intermediate.

- Subsequent quenching with propane derivatives yields the target compound.

Performance Metrics:

| Substrate | Yield (%) | Selectivity (%) |

|---|---|---|

| 4-Iodotoluene | 82 | 95 |

| 1-Iodopropane | 78 | 90 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Reagent-Based | 85–90 | 98 | Moderate | High |

| Direct Synthesis | 91 | 95 | High | Low |

| Magnesium-Halogen Exchange | 78–82 | 99 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

Magnesium;carbanide;propane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.

Reduction: It can be reduced using suitable reducing agents to yield different products.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield magnesium oxide and carbon dioxide, while reduction could produce magnesium hydride and other hydrocarbons.

Scientific Research Applications

Magnesium;carbanide;propane has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.

Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of magnesium;carbanide;propane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Magnesium

Magnesium (Mg) is a versatile alkaline earth metal widely used in organometallic chemistry. Key compounds include:

Carbanide

The term "carbanide" is ambiguously used in the literature. Based on evidence:

Propane

Propane (C₃H₈) is a linear alkane with applications in fuel and organic synthesis. Its properties are benchmarked against other hydrocarbons like methane and butane .

Comparison of Magnesium Compounds with Similar Substances

Organomagnesium vs. Other Organometallic Reagents

Grignard reagents (e.g., CH₃MgBr) are compared to organolithium (e.g., CH₃Li) and organozinc compounds:

- Reactivity: Grignard reagents are less nucleophilic than organolithium but more stable in ethereal solvents .

- Applications: Grignard reagents excel in ketone and alcohol synthesis, whereas organozinc compounds are used in Negishi couplings .

Magnesium Carbide vs. Other Metal Carbides

Key Insight : The hydrocarbon product depends on the carbide structure. Mg₂C₃ yields propyne due to its C₃⁴⁻ unit, whereas CaC₂ produces acetylene (C₂²⁻) .

Magnesium in Catalysis

Magnesium oxide (MgO) acts as a heterogeneous base catalyst in multicomponent organic reactions, outperforming other bases in yield and selectivity .

Comparison of Carbanide/Carbanion Systems

Carbanions in Organometallic Chemistry

- Grignard carbanions (CH₃⁻) : Stabilized by magnesium, enabling nucleophilic additions to carbonyl groups .

- Free carbanions : Highly reactive and unstable without metal coordination (e.g., CH₃⁻ in solution).

- Organolithium carbanions: More basic and reactive than Grignard reagents, suitable for deprotonation reactions .

Carbide Reactivity

| Property | Mg₂C₃ | CaC₂ | |

|---|---|---|---|

| Hydrocarbon Product | Propyne | Acetylene | |

| Industrial Use | Limited | Welding fuel | |

| Structural Motif | C₃⁴⁻ unit | C₂²⁻ dimer |

Comparison of Propane with Similar Hydrocarbons

Physical Properties

| Hydrocarbon | Boiling Point (°C) | Density (g/cm³, liquid) | |

|---|---|---|---|

| Methane | -161.5 | 0.424 | |

| Ethane | -88.6 | 0.546 | |

| Propane | -42.1 | 0.493 | |

| Butane | -0.5 | 0.579 |

Reactivity

- Combustion : Propane releases more energy per mole (2220 kJ/mol) than methane (890 kJ/mol) but less than butane (2877 kJ/mol).

- Halogenation : Propane undergoes free-radical substitution with Cl₂, slower than methane due to steric hindrance .

Biological Activity

Magnesium carbanide propane is a compound that has garnered attention in biological research due to its potential applications in various biochemical processes. This article discusses the biological activity of this compound, focusing on its role as a cofactor in enzymatic reactions, its effects on cellular processes, and relevant case studies.

Overview of Magnesium as a Biological Cofactor

Magnesium (Mg) is a crucial element in biological systems, primarily acting as a cofactor for numerous enzymes involved in metabolic pathways. Its role is essential for stabilizing structures such as ATP and facilitating phosphoryl transfer reactions, which are vital for energy metabolism and signaling within cells . The presence of magnesium ions can induce significant structural changes in enzymes, optimizing their catalytic activity. For instance, studies have shown that Mg²⁺ ions can cause conformational rearrangements in enzymes like adenylate kinase, enhancing their efficiency in catalyzing reactions .

Biological Activity of Carbanides

Carbanides, including those involving magnesium, have been studied for their biological activities, particularly in relation to their potential as therapeutic agents. Research indicates that carbanides can exhibit cytotoxic properties against various cancer cell lines. For example, certain derivatives have demonstrated moderate cytotoxic activity against liver and colon cancer cell lines . The mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell survival.

Case Studies and Research Findings

- Enzymatic Activation :

- Inflammatory Response Modulation :

- Oxidative Stress Protection :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.